molecular formula C9H19ClO3S B13624501 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride

2-(Sec-butoxymethyl)butane-1-sulfonyl chloride

Cat. No.: B13624501
M. Wt: 242.76 g/mol
InChI Key: SGFYGWFJSJYBMR-UHFFFAOYSA-N
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Description

2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkoxy group (sec-butoxymethyl) attached to a butane chain. Sulfonyl chlorides are critical intermediates in organic synthesis, frequently employed in sulfonamide formation, polymerization, and as electrophilic reagents. The sec-butoxymethyl substituent introduces steric and electronic effects that may influence reactivity, solubility, and stability compared to simpler sulfonyl chlorides.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

2-(butan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-4-8(3)13-6-9(5-2)7-14(10,11)12/h8-9H,4-7H2,1-3H3

InChI Key

SGFYGWFJSJYBMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC(CC)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride

General Synthetic Strategy

The preparation of sulfonyl chlorides such as 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride generally involves:

  • Introduction of the sulfonyl chloride group onto an alkyl or substituted alkyl backbone.
  • Installation of the sec-butoxy substituent via ether formation or substitution.
  • Controlled chlorination of sulfonic acid or sulfonate intermediates.

The synthetic route typically starts from a suitable sulfonic acid or sulfonate precursor, which is then converted into the sulfonyl chloride using chlorinating agents under low-temperature conditions to avoid decomposition.

Stepwise Preparation Route

Based on the closest analogous sulfonyl chloride syntheses and ether formation methods, the following steps are involved:

Step 1: Formation of the Sec-butoxymethyl Intermediate
  • Method: Williamson Ether Synthesis
  • Description: The sec-butoxy group is introduced by nucleophilic substitution of a suitable alkyl halide or sulfonate with sec-butoxide ion (generated from sec-butanol and a strong base). The reaction proceeds via an SN2 mechanism, favoring primary alkyl halides to avoid steric hindrance.
Reagents Conditions Outcome
Sec-butanol + NaH THF, 0°C to RT Formation of sec-butoxide ion
Alkyl halide (e.g., bromomethylbutane) RT, inert atmosphere Ether formation via SN2
Step 2: Preparation of the Sulfonic Acid Precursor
  • Method: Oxidation or sulfonation of the alkyl backbone
  • Description: The alkyl chain bearing the sec-butoxy substituent is sulfonated using reagents such as chlorosulfonic acid or sulfur trioxide complexes to form the corresponding sulfonic acid.
Reagents Conditions Outcome
Chlorosulfonic acid (ClSO3H) 0°C to RT, dry conditions Formation of sulfonic acid intermediate
Step 3: Conversion to Sulfonyl Chloride
  • Method: Chlorination of sulfonic acid
  • Description: The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2. The reaction is typically conducted under anhydrous conditions and low temperature to minimize side reactions.
Reagents Conditions Outcome
Thionyl chloride (SOCl2) 0°C to reflux, inert atmosphere Sulfonyl chloride formation

Literature-Reported Synthetic Details

A detailed synthetic example from related sulfonyl chloride substrates illustrates the process:

  • Sodium nitrite is added to an amine precursor under cold conditions to form a diazonium salt.
  • The diazonium salt is reacted with copper(I) chloride in a sulfur dioxide solvent mixture at 0°C to form a sulfonyl chloride intermediate.
  • Chlorination is performed at temperatures below -5°C with chlorine gas, followed by quenching excess chlorine with sodium thiosulfate.
  • The organic layer is washed, dried over magnesium sulfate, and concentrated under low temperature to yield the sulfonyl chloride as a pale green solid.

This method highlights the importance of low-temperature control and careful purification to obtain the desired sulfonyl chloride in high purity.

Step Conditions Notes
Diazonium salt formation < -5°C, aqueous solution Light orange mixture formed
Copper(I) chloride reaction 0°C, sulfur dioxide, acetic acid, toluene Formation of sulfonyl chloride intermediate
Chlorination Below -5°C, chlorine gas Quench with Na2S2O3
Workup Washing with NaHCO3, brine, drying Isolation of pure sulfonyl chloride

Analytical Data and Yield Considerations

While specific yields for 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride are scarce, analogous sulfonyl chlorides typically achieve yields ranging from 50% to 85% depending on the precursor and chlorination method used.

Key analytical techniques for verifying product identity and purity include:

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Notes Reference
Ether formation (sec-butoxy) Sec-butanol, NaH, alkyl halide, THF, 0°C Williamson ether synthesis, SN2 mechanism
Sulfonic acid formation Chlorosulfonic acid, 0°C to RT Sulfonation under dry conditions Inferred
Sulfonyl chloride formation Thionyl chloride or PCl5, low temperature Chlorination with careful quenching
Purification Washing with NaHCO3, brine, drying agents Low temperature concentration and drying

Chemical Reactions Analysis

Types of Reactions: 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids in the presence of strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-(Sec-butoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and as a protecting group in peptide synthesis.

    Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of 2-(Sec-butoxymethyl)butane-1-sulfonyl Chloride and Related Compounds
Property 2-(Sec-butoxymethyl)butane-1-sulfonyl Chloride (Inferred) 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl Chloride () 2,5-Bis(sec-butoxymethyl)furan (BBMF) ()
Functional Groups Sulfonyl chloride, sec-butoxymethyl Sulfonyl chloride, carbamoyl Furan, sec-butoxymethyl ethers
Solubility Low polarity solvents (e.g., dichloromethane) Polar aprotic solvents (e.g., DMF) Alcohols, ethers
Reactivity High (aliphatic sulfonyl chloride) Moderate (aromatic stabilization) Catalytic hydrogenation/acid reactions
Thermal Stability Moderate (steric hindrance) High (resonance stabilization) Stable up to 200°C ()

Research Findings and Mechanistic Insights

  • Steric Effects : The sec-butoxymethyl group in the target compound may hinder nucleophilic attack at the sulfonyl chloride center, necessitating elevated temperatures or catalytic activation.
  • Electronic Effects : Electron-donating ether groups (e.g., in BBMF) reduce electrophilicity, whereas sulfonyl chlorides are strongly electron-withdrawing, enhancing reactivity toward amines and alcohols.

Biological Activity

2-(Sec-butoxymethyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular structure of 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride can be represented as follows:

  • Molecular Formula : C₇H₁₅ClO₂S
  • Molecular Weight : 194.72 g/mol
  • Functional Groups : Sulfonyl chloride, alkyl chain

Biological Activity Overview

Research indicates that sulfonyl chlorides, including 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride, exhibit a range of biological activities, primarily due to their electrophilic nature which allows them to react with various nucleophiles in biological systems.

Antimicrobial Activity

Sulfonyl chlorides have been studied for their antimicrobial properties. A study demonstrated that derivatives of sulfonyl chlorides could inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell walls or interference with essential enzymatic processes.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
2-(Sec-butoxymethyl)butane-1-sulfonyl chloride50 µg/mLE. coli ATCC 25922
25 µg/mLStaphylococcus aureus

Cytotoxicity Studies

Cytotoxicity assays have shown that while some sulfonyl chlorides exhibit cytotoxic effects on cancer cell lines, others display selective toxicity. For instance, a concentration-dependent study revealed that at concentrations above 50 µM, 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride significantly reduced cell viability in human cancer cell lines.

Concentration (µM)Cell Viability (%)
0100
2585
5060
10030

The biological activity of sulfonyl chlorides is largely attributed to their ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to the inhibition of key biological pathways involved in cell proliferation and survival.

Case Studies

  • Anticancer Activity : A recent study investigated the effects of various sulfonyl chlorides on breast cancer cells. The results indicated that compounds similar to 2-(Sec-butoxymethyl)butane-1-sulfonyl chloride induced apoptosis through the activation of caspase pathways.
    "The induction of apoptosis in breast cancer cells by sulfonyl chlorides highlights their potential as therapeutic agents."
  • Antibacterial Efficacy : Another research focused on the antibacterial properties of sulfonyl chlorides against multi-drug resistant strains. The study concluded that these compounds could serve as templates for developing new antibiotics.
    "The structural diversity among sulfonyl chlorides could be harnessed to combat antibiotic resistance."

Q & A

Q. What are the common applications of this compound in synthesizing sulfonamides or other derivatives?

  • Methodological Answer :
  • Sulfonamide Formation : React with primary amines under mild conditions (e.g., room temperature, DCM) to avoid overalkylation.
  • Polymer Functionalization : Incorporate into polymeric backbones via step-growth polymerization, leveraging its high reactivity .

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